REACTION_SMILES
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[CH3:18][OH:19].[CH:4]([CH3:5])=[O:6].[ClH:16].[NH2:7][N:8]1[CH:9]([CH3:15])[CH2:10][CH2:11][CH2:12][CH:13]1[CH3:14].[Na:1][C:2]#[N:3].[OH2:17]>>[C:2](#[N:3])[CH:4]([CH3:5])[NH:7][N:8]1[CH:9]([CH3:15])[CH2:10][CH2:11][CH2:12][CH:13]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCC(C)N1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C#N)NN1C(C)CCCC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |